9-Bromoellipticine
Overview
Description
9-Bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole is a heterocyclic compound that belongs to the class of pyridocarbazoles This compound is characterized by the presence of a bromine atom at the 9th position and two methyl groups at the 5th and 11th positions on the pyridocarbazole skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole typically involves the bromination of 5,11-dimethyl-6H-pyrido[4,3-b]carbazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 9-Bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in solvents like ethanol or dimethylformamide.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.
Major Products Formed
Substitution: Formation of 9-substituted derivatives such as 9-azido, 9-methoxy, or 9-amino-5,11-dimethyl-6H-pyrido[4,3-b]carbazole.
Oxidation: Formation of 9-hydroxy or 9-carbonyl derivatives.
Reduction: Formation of 5,11-dimethyl-6H-pyrido[4,3-b]carbazole.
Scientific Research Applications
9-Bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential anticancer agents and other bioactive molecules.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 9-Bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. It can also inhibit enzymes like topoisomerases and telomerases, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol: Known for its anticancer properties and ability to intercalate into DNA.
5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-2-ium: Exhibits similar biological activities but with different molecular targets.
9-Hydroxyellipticine: Another derivative with significant anticancer activity
Uniqueness
9-Bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .
Properties
IUPAC Name |
9-bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2/c1-9-14-8-19-6-5-12(14)10(2)17-16(9)13-7-11(18)3-4-15(13)20-17/h3-8,20H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDDZVXUCKZOQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171005 | |
Record name | Ellipticine, 9-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18073-34-2 | |
Record name | 9-Bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18073-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ellipticine, 9-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018073342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Bromoellipticine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98927 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ellipticine, 9-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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